molecular formula C12H7Cl2NO B3038200 (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone CAS No. 80099-90-7

(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone

Cat. No.: B3038200
CAS No.: 80099-90-7
M. Wt: 252.09 g/mol
InChI Key: IODXVSLRIRMETH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone, also known as 2-(4-Chlorobenzoyl)pyridine, is a chemical compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . This compound is characterized by the presence of both a chlorophenyl and a chloropyridinyl group attached to a methanone core. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloropyridine in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents like toluene or ethanol.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Complex aromatic compounds.

Scientific Research Applications

(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone is unique due to the presence of both chlorophenyl and chloropyridinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

(4-chlorophenyl)-(2-chloropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-10-3-1-8(2-4-10)12(16)9-5-6-15-11(14)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODXVSLRIRMETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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